3-Methylcholanthrene
Overview
Description
Mechanism of Action
Target of Action
3-Methylcholanthrene (3-MC) is a potent ligand of the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is transported to the nucleus upon ligand binding . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
Upon binding to 3-MC, AhR forms a complex with an AhR nuclear translocator (Arnt) . This complex then translocates to the nucleus, where it stimulates transcription directed by xenobiotic response elements . In addition, 3-MC can induce the formation of an AhR-estrogen receptor (ER) complex, eliciting estrogenic activity .
Biochemical Pathways
3-MC is known to induce the expression of a subclass of cytochrome P450 in the liver . Cytochrome P450 enzymes play a critical role in the metabolism of xenobiotics and endogenous compounds . The induction of these enzymes can lead to significant changes in the metabolic pathways within the body .
Pharmacokinetics
It is known that 3-mc can be absorbed through skin contact, ingestion, or inhalation . It is also known to be metabolized primarily by hepatic cytochrome P450 1A1/2 .
Result of Action
3-MC is a known carcinogen . It readily produces primary sarcomas in mice and is implicated in prostate cancer . It is also used in laboratory studies of chemical carcinogenesis .
Biochemical Analysis
Biochemical Properties
3-MC is a potent aryl hydrocarbon receptor agonist . It interacts with various enzymes and proteins, including the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression . The nature of these interactions is complex and involves the modulation of mRNA stability, translation efficiency, and nuclear export efficiency .
Cellular Effects
3-MC exposure can cause abnormal spermatogenesis and ovarian dysfunction . It has been shown to inhibit the proliferation and differentiation of osteoblasts . In uroepithelial cells, 3-MC has been found to induce transformation, promoting malignant phenotypes .
Molecular Mechanism
The molecular mechanism of 3-MC involves its interaction with the AhR . It has been found that METTL3 and ALKBH5 mediate m6A modification of SLC3A2/SLC7A5 mRNA in 3-MC-induced uroepithelial transformation by upregulating the translation of SLC3A2/SLC7A5 .
Temporal Effects in Laboratory Settings
3-MC has been shown to persistently induce the expression of several phase II enzymes, including GST-α, NQO1, UGT1A1, ALDH, and epoxide hydrolase in both liver and lung tissues for up to 28 days .
Dosage Effects in Animal Models
In animal models, the effects of 3-MC vary with different dosages. For instance, in porcine oocytes, 3-MC at concentrations of 0, 25, 50, and 100 μM was applied for in vitro maturation. The results showed that 100 μM 3-MC significantly inhibited cumulus expansion and the first polar body extrusion .
Metabolic Pathways
3-MC is metabolized by hepatic microsomes to oxygenated forms which alkylate DNA . This metabolic activation or biotransformation is a crucial step in its carcinogenic activity .
Transport and Distribution
It is known that 3-MC is a lipophilic compound, suggesting that it can easily cross cell membranes and distribute within the lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of 3-MC is also not well studied. Given its lipophilic nature and its interactions with intracellular receptors like the AhR, it is likely that 3-MC can localize to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudotropine can be synthesized through various methods. One common approach involves the biosynthesis of tropine and pseudotropine in yeast. This method utilizes a six-step biosynthetic pathway reconstructed into Saccharomyces cerevisiae, producing tropine and pseudotropine with titers of 0.13 and 0.08 mg/L, respectively . The process involves the use of recombinant plasmids and specific strains of E. coli and yeast for protein expression and purification .
Industrial Production Methods
Industrial production of pseudotropine typically involves the extraction and purification of tropane alkaloids from plant sources. Methods of analysis include thin-layer chromatography, gas chromatography, high-performance liquid chromatography, and capillary electrophoresis . These techniques are used to separate and detect tropane alkaloids in various biological matrices.
Chemical Reactions Analysis
Types of Reactions
Pseudotropine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cytochrome P450 enzymes catalyze N-demethylation and ring-hydroxylation reactions within the early steps of the biosynthesis of diverse N-demethylated modified tropane alkaloids .
Common Reagents and Conditions
Common reagents used in the reactions involving pseudotropine include cytochrome P450 enzymes, malonyl-Coenzyme A, and benzoyl-CoA . These reactions typically occur under specific conditions that facilitate the formation of various products.
Major Products Formed
The major products formed from the reactions involving pseudotropine include N-demethylated modified tropane alkaloids and O-acyl pseudotropine esters with short-chain acyl groups . These products are important intermediates in the biosynthesis of other bioactive compounds.
Scientific Research Applications
Pseudotropine has several scientific research applications across various fields:
Comparison with Similar Compounds
Pseudotropine is similar to other tropane alkaloids, such as tropine, atropine, and scopolamine. it is unique in its structure and biosynthetic pathway:
Tropine: An isomer of pseudotropine with a different stereochemistry at the hydroxyl group.
Atropine: A racemic mixture of hyoscyamine, used as an anticholinergic drug.
Scopolamine: An anticholinergic drug used to treat motion sickness and muscle spasms.
Cocaine: A stimulant derived from the Coca plant, structurally related to pseudotropine.
Pseudotropine’s unique biosynthetic pathway and its role as a precursor in the formation of other bioactive compounds highlight its importance in both natural and synthetic contexts.
Properties
IUPAC Name |
3-methyl-1,2-dihydrobenzo[j]aceanthrylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNQXQZIWHJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Record name | 3-METHYLCHOLANTHRENE | |
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DSSTOX Substance ID |
DTXSID0020862 | |
Record name | 3-Methylcholanthrene | |
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Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS] | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | 3-Methylcholanthrene | |
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Boiling Point |
536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | 3-Methylcholanthrene | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt. | |
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Record name | 3-Methylcholanthrene | |
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Density |
1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C | |
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Record name | 3-Methylcholanthrene | |
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Vapor Pressure |
6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C | |
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Record name | 3-Methylcholanthrene | |
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Mechanism of Action |
... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases. | |
Record name | 3-Methylcholanthrene | |
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Color/Form |
Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether | |
CAS No. |
56-49-5 | |
Record name | 3-METHYLCHOLANTHRENE | |
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Record name | Benz[j]aceanthrylene, 1,2-dihydro-3-methyl- | |
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Record name | 3-METHYLCHOLANTHRENE | |
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Melting Point |
354 to 356 °F (NTP, 1992), 178 °C | |
Record name | 3-METHYLCHOLANTHRENE | |
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